molecular formula C11H13NO2 B8436341 2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

Cat. No. B8436341
M. Wt: 191.23 g/mol
InChI Key: CHMLCFAYQCGYFX-UHFFFAOYSA-N
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Patent
US07612094B2

Procedure details

A mixture of 2-cyclopropyl-6-[1,3]dioxolan-2-yl-pyridine (0.9 g, see subpart (b) above) and a catalytic amount of TsOH hydrate in a mixture of acetone (10 mL) and water (2 mL) was heated to reflux overnight until most of the starting materials were consumed according to TLC. It was then cooled down to room temperature and concentrated. The residue was dissolved in diethyl ether and washed with saturated sodium carbonate, and then water, and then dried over MgSO4 and concentrated. The concentrate was purified on silica gel column with 100% CH2Cl2 to yield 6-cyclopropyl-pyridine-2-carbaldehyde as a bright liquid (0.65 g, 94%). 1H NMR (CDCl3, 300 MHz), δ 9.90 (s, 1H), 7.58(m, 2H), 7.23 (m, 1H), 2.01 (m, 1H), 1.02-0.92 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]3OCC[O:11]3)[N:5]=2)[CH2:3][CH2:2]1.S(O)(C1C=CC(C)=CC=1)(=O)=O.O>CC(C)=O.O>[CH:1]1([C:4]2[N:5]=[C:6]([CH:10]=[O:11])[CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(CC1)C1=NC(=CC=C1)C1OCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)O.O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight until most of the starting materials
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
were consumed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with saturated sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified on silica gel column with 100% CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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